molecular formula C13H18O B15046487 [1-(2,5-Dimethylphenyl)cyclobutyl]methanol

[1-(2,5-Dimethylphenyl)cyclobutyl]methanol

Cat. No.: B15046487
M. Wt: 190.28 g/mol
InChI Key: PLRAILMTAAHPSB-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethylphenyl)cyclobutyl]methanol: is an organic compound with the molecular formula C13H18O It is a cyclobutyl derivative with a methanol functional group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanone, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,5-Dimethylphenyl)cyclobutyl]methanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various cyclobutyl derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl derivatives.

    Substitution: Formation of various substituted cyclobutyl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(2,5-Dimethylphenyl)cyclobutyl]methanol serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclobutyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

  • [1-(2,4-Dimethylphenyl)cyclobutyl]methanol
  • [1-(3,5-Dimethylphenyl)cyclobutyl]methanol
  • [1-(2,5-Dimethylphenyl)cyclopropyl]methanol

Uniqueness:

  • Structural Differences: The position and number of methyl groups on the phenyl ring can significantly influence the compound’s chemical and physical properties.
  • Reactivity: The presence of the cyclobutyl ring and the hydroxyl group provides unique reactivity patterns compared to other similar compounds.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

[1-(2,5-dimethylphenyl)cyclobutyl]methanol

InChI

InChI=1S/C13H18O/c1-10-4-5-11(2)12(8-10)13(9-14)6-3-7-13/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

PLRAILMTAAHPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CCC2)CO

Origin of Product

United States

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